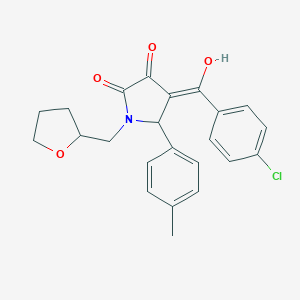![molecular formula C19H22N2O4 B266954 N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide, commonly known as AEBSF, is a synthetic compound that belongs to the class of serine protease inhibitors. It is widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play a crucial role in various physiological processes.
作用機序
AEBSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue in the active site, which prevents the protease from catalyzing its substrate. AEBSF has been shown to be a competitive inhibitor of serine proteases, meaning that it competes with the substrate for binding to the active site.
Biochemical and Physiological Effects
AEBSF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, inflammation, and fibrinolysis. AEBSF has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
AEBSF has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases, which allows researchers to selectively inhibit the activity of these enzymes. It is also stable and easy to use, making it a popular choice for various applications. However, AEBSF has some limitations, such as its irreversible binding to serine proteases, which makes it unsuitable for some applications. In addition, its inhibitory activity may vary depending on the type of protease and the experimental conditions.
将来の方向性
There are several future directions for the use of AEBSF in scientific research. One area of interest is the development of new inhibitors based on the structure of AEBSF. Researchers are also investigating the use of AEBSF in the treatment of various diseases, such as cancer and inflammation. In addition, there is ongoing research into the mechanism of action of AEBSF and its interactions with other proteins and enzymes.
Conclusion
In conclusion, AEBSF is a synthetic compound that is widely used in scientific research as a serine protease inhibitor. It has various applications in protein purification, enzyme assays, and cell culture studies. AEBSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It has several biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. AEBSF has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of AEBSF in scientific research, including the development of new inhibitors and the investigation of its potential therapeutic applications.
合成法
AEBSF is synthesized through a multi-step process involving the reaction of 4-nitrophenyl chloroformate with N-acetyl-4-aminophenol, followed by the reaction of the resulting compound with 4-(2-ethoxyethoxy)aniline. The final product is obtained through the reaction of the intermediate compound with benzoyl chloride. The synthesis method of AEBSF has been optimized to ensure high yield and purity.
科学的研究の応用
AEBSF is widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is used in various applications, such as protein purification, enzyme assays, and cell culture studies. It is also used in the study of various diseases, including cancer, inflammation, and cardiovascular diseases.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-12-13-25-18-10-4-15(5-11-18)19(23)21-17-8-6-16(7-9-17)20-14(2)22/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
UZPVXBFVEYPCQD-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)